(S)-Amino Carnitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The L-carnitine biosynthesis pathway has been observed in prokaryotes, where enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway .Molecular Structure Analysis

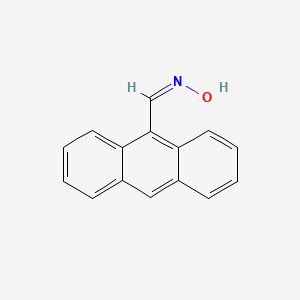

The molecular structure of carnitine is C7H15NO3 . The IUPAC name for carnitine is (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate .Chemical Reactions Analysis

Carnitine plays a significant role in the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes . It is involved in the transport of activated long-chain fatty acids and products of peroxisomal β-oxidation into the mitochondria for subsequent completion of β-oxidation .Physical And Chemical Properties Analysis

Carnitine is an essential water-soluble molecule with multiple functions in the human body . It is involved in reducing oxidative stress, increasing the expression of pro-inflammatory cytokines, improving mitochondrial dysfunction, and insulin resistance .Wissenschaftliche Forschungsanwendungen

Sports Nutrition

L-carnitine supplementation is used by recreationally-active, competitive, and highly trained athletes . Prolonged supplementation, especially in combination with carbohydrates (CHO), may increase muscle total carnitine (TC) content in skeletal muscle . This affects exercise metabolism, improves performance, and energy expenditure, without altering body composition .

Aging and Cognitive Function

Twenty-four weeks of L-carnitine supplementation did not affect muscle strength in healthy aged women, but significantly increased muscle mass, improved physical effort tolerance, and cognitive function in centenarians .

Metabolic Modifications

L-carnitine supplementation induces an increase of fasting plasma trimethylamine-N-oxide (TMAO) levels, which is not associated with modification of determined inflammatory nor oxidative stress markers .

Immune Function

L-carnitine has a function in viral infection possibly via its impact on key immune mediators . It has been shown to mitigate the dysregulation of an aging immune system . L-carnitine supplementation enhanced immunity with vaccination in broiler chickens, and improved immune-cell functions, like chemotaxis and phagocytosis, in aged rats .

Antioxidant Action

L-carnitine has demonstrated antioxidant action in the tissues of aged animals . L-carnitine deficiency is associated with a higher rate of infections and failure to thrive . In rodent models, L-carnitine has been shown to inhibit leukocyte apoptosis through its free-radical scavenging activities .

Infectious Diseases

L-carnitine tartrate has immunomodulatory effects that might influence the management of infectious diseases, including coronavirus disease 2019 (COVID-19) .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

There are several potential therapeutic indications for which carnitine is still being investigated . For example, in Norway, carnitine is in a phase IV trial for prophylactic treatment of migraines . In the United States, carnitine is in a phase II trial for the neurodegenerative disorder Progressive Supranuclear Palsy .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Amino Carnitine involves the conversion of L-carnitine to (S)-N-Boc-3-amino-4-pentynoic acid, followed by the removal of the Boc protecting group to yield (S)-Amino Carnitine.", "Starting Materials": [ "L-carnitine", "Boc anhydride", "3-amino-4-pentynoic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Protection of L-carnitine with Boc anhydride in the presence of DCC and DIPEA to yield (S)-N-Boc-carnitine.", "Step 2: Conversion of (S)-N-Boc-carnitine to (S)-N-Boc-3-amino-4-pentynoic acid by reaction with 3-amino-4-pentynoic acid in the presence of DCC and DIPEA.", "Step 3: Removal of the Boc protecting group from (S)-N-Boc-3-amino-4-pentynoic acid using methanol and HCl to yield (S)-3-amino-4-pentynoic acid.", "Step 4: Coupling of (S)-3-amino-4-pentynoic acid with L-carnitine in the presence of NaOH to yield (S)-Amino Carnitine." ] } | |

CAS-Nummer |

125377-87-9 |

Produktname |

(S)-Amino Carnitine |

Molekularformel |

C7H16N2O2 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)

![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)